Cas no 1505305-75-8 (tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate)
![tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1505305-75-8x500.png)
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate 化学的及び物理的性質
名前と識別子
-
- AKOS013100181
- EN300-4252258
- tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate
- 1505305-75-8
-
- インチ: 1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-9-5-4-6-10(7-9)11(14)16/h4-7H,8H2,1-3H3,(H2,14,16)(H,15,17)
- InChIKey: XHEDGGLHIOHKAK-UHFFFAOYSA-N
- SMILES: O(C(NCC1C=CC=C(C(N)=O)C=1)=O)C(C)(C)C
計算された属性
- 精确分子量: 250.13174244g/mol
- 同位素质量: 250.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 310
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.4Ų
- XLogP3: 1.3
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4252258-0.5g |
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate |
1505305-75-8 | 95.0% | 0.5g |
$535.0 | 2025-03-15 | |
Enamine | EN300-4252258-1.0g |
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate |
1505305-75-8 | 95.0% | 1.0g |
$557.0 | 2025-03-15 | |
Enamine | EN300-4252258-0.05g |
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate |
1505305-75-8 | 95.0% | 0.05g |
$468.0 | 2025-03-15 | |
Enamine | EN300-4252258-5.0g |
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate |
1505305-75-8 | 95.0% | 5.0g |
$1614.0 | 2025-03-15 | |
Enamine | EN300-4252258-2.5g |
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate |
1505305-75-8 | 95.0% | 2.5g |
$1089.0 | 2025-03-15 | |
Enamine | EN300-4252258-0.25g |
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate |
1505305-75-8 | 95.0% | 0.25g |
$513.0 | 2025-03-15 | |
Enamine | EN300-4252258-10.0g |
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate |
1505305-75-8 | 95.0% | 10.0g |
$2393.0 | 2025-03-15 | |
Enamine | EN300-4252258-0.1g |
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate |
1505305-75-8 | 95.0% | 0.1g |
$490.0 | 2025-03-15 |
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate 関連文献
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 1505305-75-8 and Product Name: tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate
tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate, identified by its CAS number 1505305-75-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a 3-carbamoylphenylmethyl moiety, contribute to its distinctive chemical properties and potential biological activities.
The synthesis of tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The introduction of the carbamate functional group is typically achieved through the reaction of a carboxylic acid derivative with an amine in the presence of a coupling agent. In this particular case, the 3-carbamoylphenylmethyl group is introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with an amine to form the desired carbamate linkage. The subsequent introduction of the tert-butyl group further modifies the electronic and steric properties of the molecule, making it a versatile building block for more complex structures.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate with greater accuracy. Molecular modeling studies suggest that this compound may exhibit inhibitory effects on certain enzymes by binding to their active sites. Specifically, preliminary docking studies have indicated potential interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer. These findings align with ongoing research efforts aimed at identifying novel therapeutic agents that target these pathways.
The pharmaceutical industry has shown increasing interest in carbamates due to their broad spectrum of biological activities. For instance, carbamates derived from phenolic compounds have been investigated for their anti-inflammatory and analgesic properties. The structural motif present in tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate, characterized by the 3-carbamoylphenylmethyl group, is particularly noteworthy as it has been associated with enhanced binding affinity to biological targets. This has prompted further exploration into its potential as an intermediate for drug development.
In addition to its pharmaceutical applications, tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate has been explored in material science for its unique physicochemical properties. The presence of both polar and non-polar regions in its structure makes it a promising candidate for use in polymer additives and specialty coatings. These materials can benefit from the compound's ability to modulate surface properties while maintaining structural integrity under various environmental conditions.
The synthesis and application of tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate also highlight the importance of green chemistry principles in modern chemical research. Efforts have been made to develop synthetic routes that minimize waste and reduce energy consumption. For example, catalytic methods have been employed to improve reaction efficiency while maintaining high yields. Such approaches not only enhance sustainability but also contribute to cost-effective production processes.
The biological evaluation of this compound has been supported by experimental studies conducted in vitro and in vivo. Initial pharmacokinetic studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting potential for systemic delivery. Furthermore, toxicological assessments have indicated low acute toxicity, reinforcing its safety profile for further development.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate. By analyzing vast datasets containing chemical structures and biological activities, these algorithms can predict novel interactions between compounds and biological targets with remarkable precision. This high-throughput screening approach has enabled researchers to prioritize compounds for further investigation based on their predicted efficacy and safety.
The future prospects for tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate are promising, with ongoing research aimed at optimizing its synthesis and exploring new applications. Collaborative efforts between academia and industry are expected to yield innovative derivatives with enhanced therapeutic potential. As computational methods continue to evolve, the ability to design and synthesize complex molecules like this one will only improve, opening new avenues for scientific discovery.
1505305-75-8 (tert-butyl N-[(3-carbamoylphenyl)methyl]carbamate) Related Products
- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)




